

Application Notes and Protocols for Reactions with 2-Bromo-4-iodophenol

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Compound of Interest

Compound Name: 2-Bromo-4-iodophenol

Cat. No.: B155161

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Introduction

2-Bromo-4-iodophenol is a valuable and versatile dihalogenated phenol used as a building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.^[1] Its utility is derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, which allows for selective functionalization at the iodo-position while leaving the bromo-position available for subsequent transformations.^{[2][3]} This document provides detailed application notes and experimental protocols for key reactions involving **2-Bromo-4-iodophenol**, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Safety Information

2-Bromo-4-iodophenol is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.^{[5][6]} In the case of **2-Bromo-4-iodophenol**, the reaction can be performed with high regioselectivity at the more reactive C-I bond.^[2] This allows for the synthesis of 2-bromo-4-arylphenols, which can be further functionalized at the C-Br position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Entry	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	C-I:C-Br Ratio
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2.0)	Toluene/H ₂ O	80	12	High	>95:5 ^[2]
2	Styrene	Pd(OAc) ₂ (5)	P(o-tolyl) ₃ (10)	K ₂ CO ₃	DMF	120	24	75	>90:10 ^[2]
3	n-Butyl acrylate	Pd(PPh ₃) ₄ (3)	-	Et ₃ N	Acetonitrile	100	18	80	>95:5 ^[2]

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Bromo-4-iodophenol** with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.^[2]

Materials:

- **2-Bromo-4-iodophenol** (1.0 mmol, 1.0 equiv)
- Phenylboronic acid (1.2 mmol, 1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

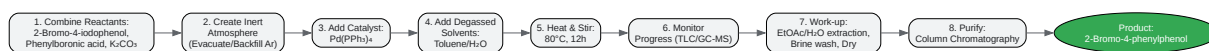
- Potassium carbonate (K_2CO_3) (2.0 mmol, 2.0 equiv)
- Toluene (5 mL, degassed)
- Deionized water (1 mL, degassed)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-4-iodophenol**, phenylboronic acid, and potassium carbonate.[\[2\]](#)
- Evacuate and backfill the flask with an inert gas three times.[\[2\]](#)
- Under a positive pressure of the inert gas, add $Pd(PPh_3)_4$ to the flask.[\[2\]](#)
- Add degassed toluene and degassed deionized water to the flask via syringe.[\[2\]](#)
- Heat the reaction mixture to 80°C with vigorous stirring.[\[2\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[\[2\]](#)
- Upon completion, cool the reaction mixture to room temperature.[\[2\]](#)
- Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[\[2\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[\[2\]](#)

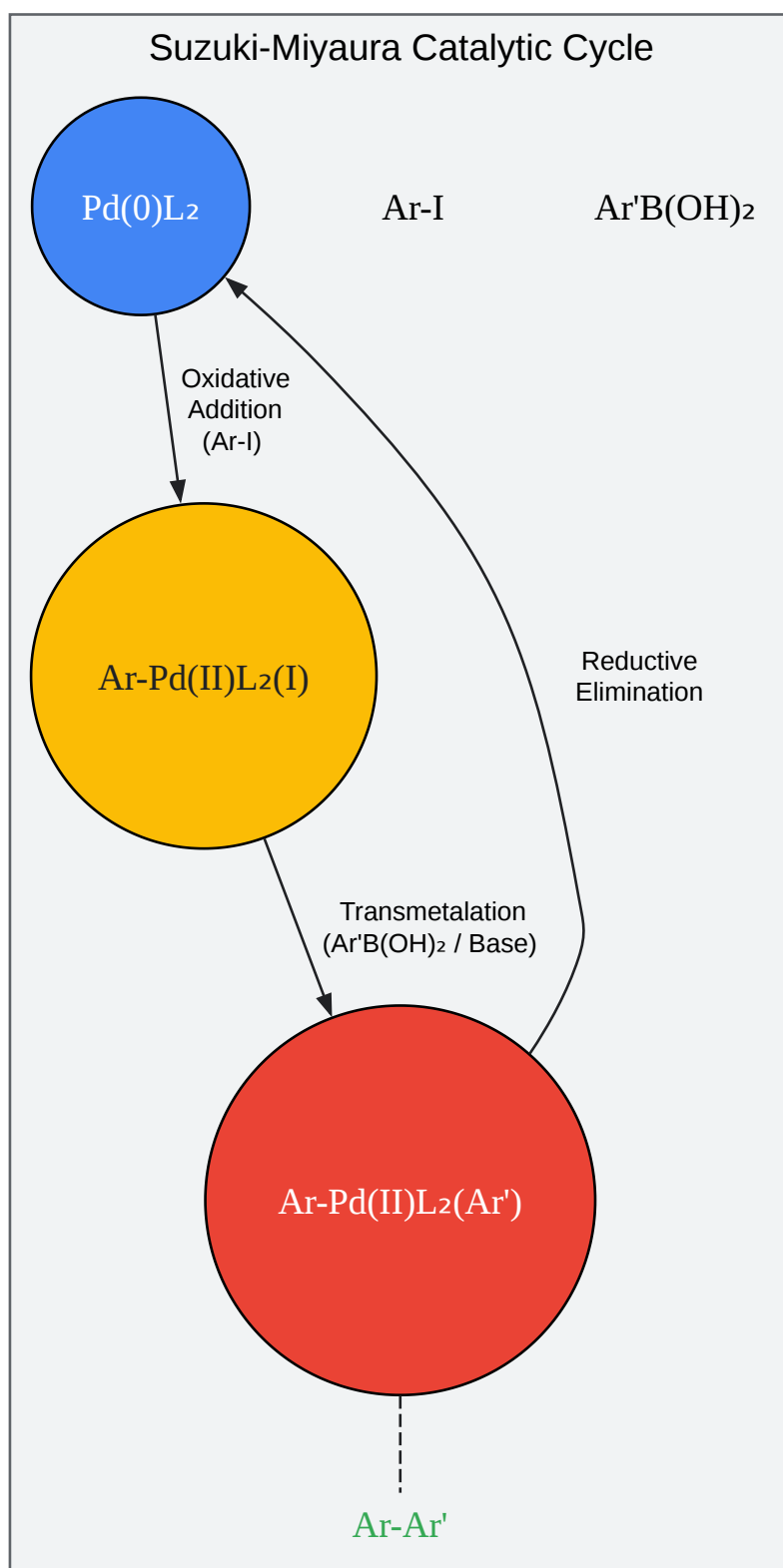
- Filter the mixture and concentrate the filtrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 2-bromo-4-phenylphenol.[2]

Visualizations



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Caption: Experimental workflow for Suzuki-Miyaura coupling.



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Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons and sp -hybridized carbons of terminal alkynes.[7][8] This reaction, catalyzed by palladium and copper complexes, proceeds under mild conditions and demonstrates excellent functional group tolerance.[7][9] For **2-Bromo-4-iodophenol**, the coupling occurs selectively at the C-I bond, enabling the synthesis of 2-bromo-4-alkynylphenols.[10]

Data Presentation: Representative Conditions for Sonogashira Coupling

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)
1	Phenylacetylene	$Pd(PPh_3)_2Cl_2$ (2)	CuI (4)	Et_3N (2.0)	THF	25	2-6
2	1-Hexyne	$Pd(PPh_3)_2Cl_2$ (2)	CuI (4)	Diisopropylamine (7.0)	THF	25	3
3	Trimethylsilylacetylene	$Pd(PPh_3)_4$ (3)	CuI (5)	Et_3N (3.0)	DMF	50	4

Experimental Protocol: Sonogashira Coupling of **2-Bromo-4-iodophenol** with a Terminal Alkyne

This is a general protocol that may require optimization for specific substrates.[9][11]

Materials:

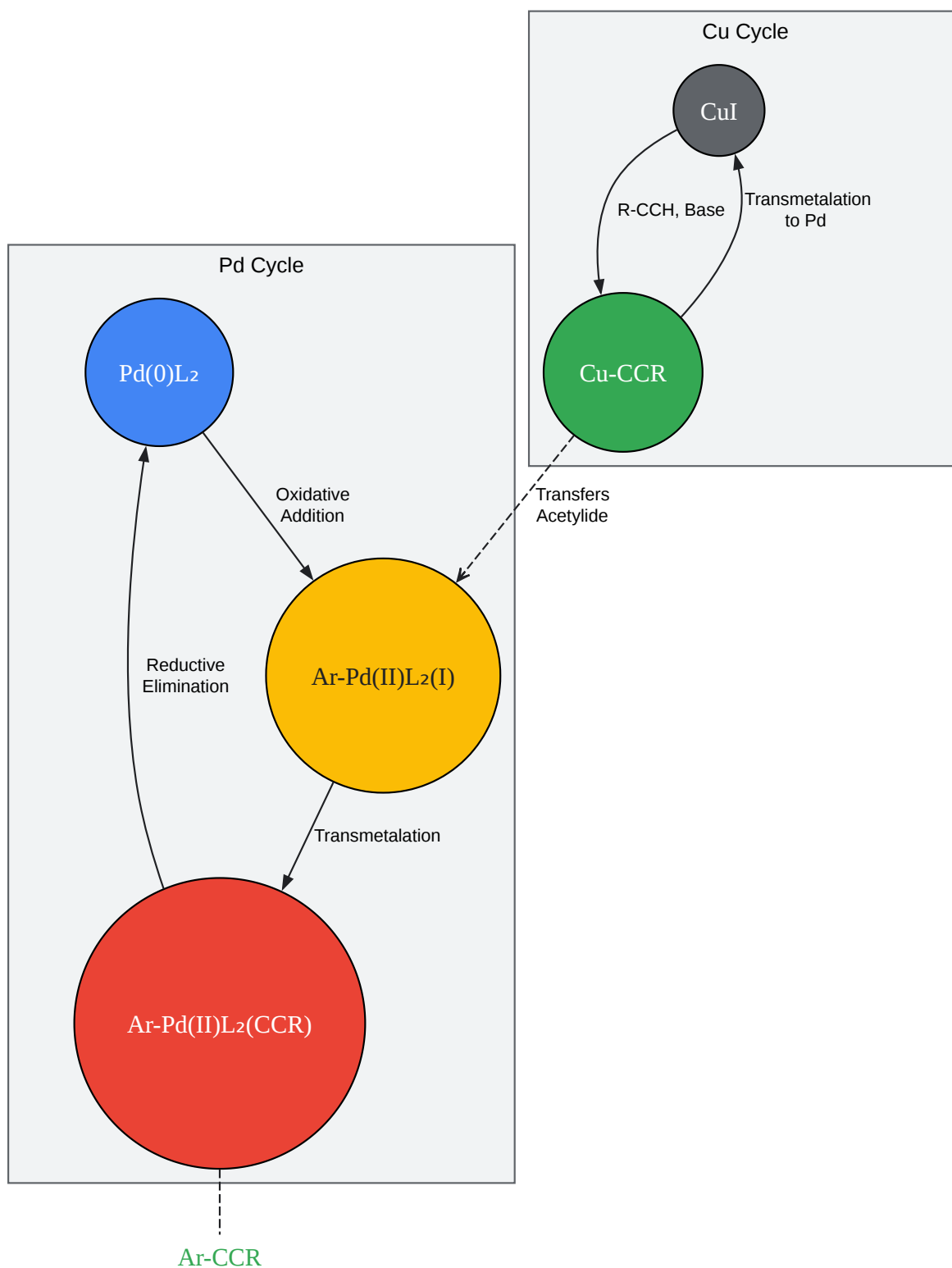
- **2-Bromo-4-iodophenol** (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

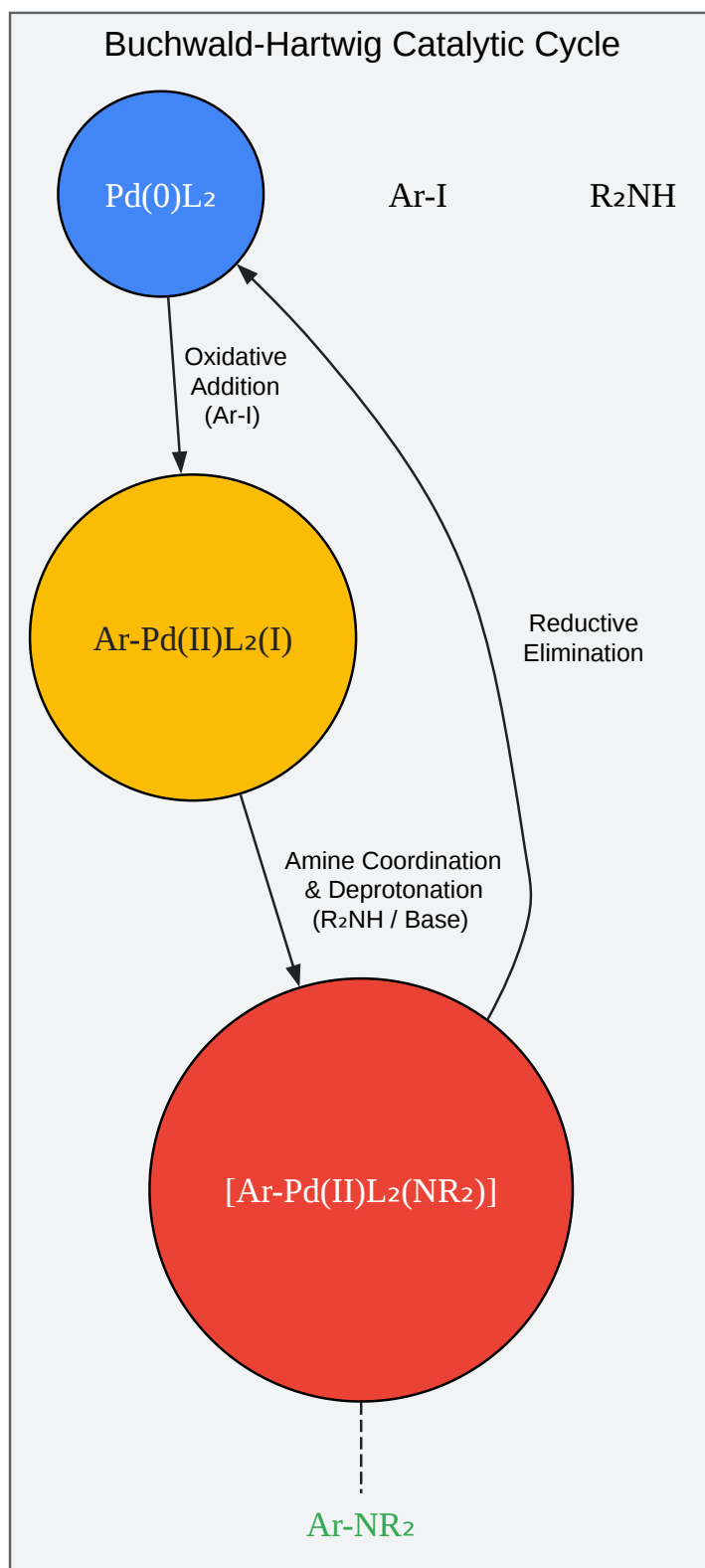
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
- Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-7.0 equiv, degassed)
- Tetrahydrofuran (THF) (5 mL, degassed)
- Saturated aqueous NH₄Cl solution
- Brine solution
- Anhydrous sodium sulfate
- Celite®

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-4-iodophenol**, Pd(PPh₃)₂Cl₂, and CuI.[\[11\]](#)
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[\[11\]](#)
- Add degassed THF and the amine base (TEA or DIPA) via syringe.[\[11\]](#)
- Add the terminal alkyne dropwise to the stirred solution at room temperature.[\[11\]](#)
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[\[11\]](#)
- Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[\[9\]](#)
- Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[\[9\]](#)
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[\[9\]](#)
- Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[\[9\]](#)

Visualizations





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